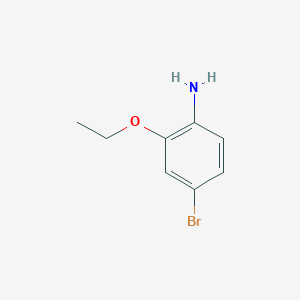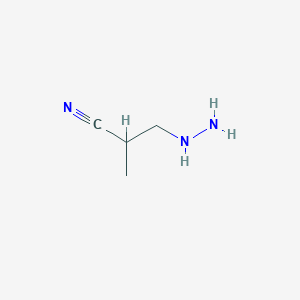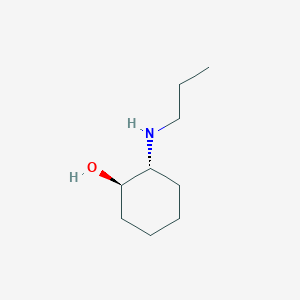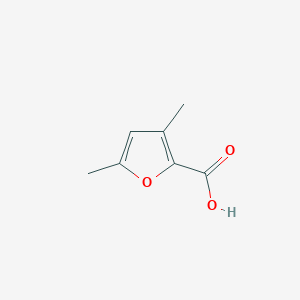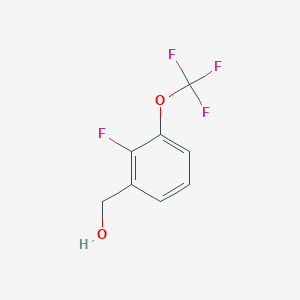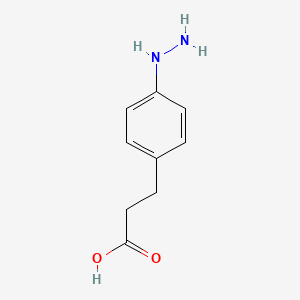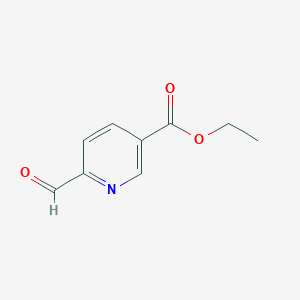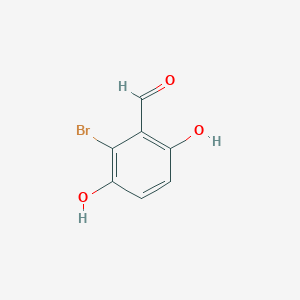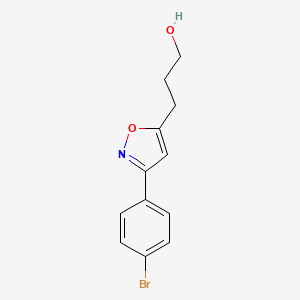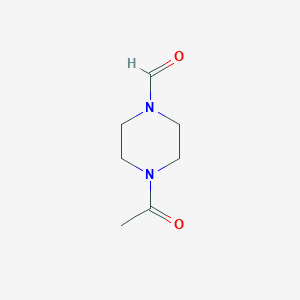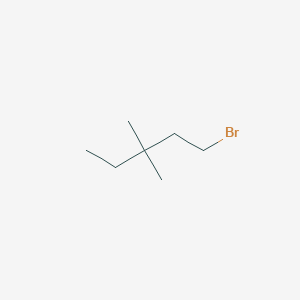
1-Bromo-3,3-dimethylpentane
Overview
Description
1-Bromo-3,3-dimethylpentane is an organic compound with the molecular formula C7H15Br. It belongs to the class of alkyl halides, where a bromine atom is bonded to a carbon atom in an alkane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
1-Bromo-3,3-dimethylpentane is an alkyl halide . Alkyl halides are organic compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms . The primary targets of alkyl halides are nucleophiles, electron-rich species that are attracted to an electrophilic carbon .
Mode of Action
The interaction of this compound with its targets can be explained by the SN1 mechanism . In this mechanism, the bromine atom leaves, forming a carbocation intermediate . This carbocation then reacts with a nucleophile, such as ethanol, to form a new compound . The geometry of the reaction is specific, with the nucleophile colliding with the electrophilic carbon from the opposite side relative to the leaving group .
Biochemical Pathways
The SN1 reaction mechanism is a fundamental process in organic chemistry .
Pharmacokinetics
As an alkyl halide, it is likely to have low solubility in water , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new compound through a nucleophilic substitution reaction . The exact molecular and cellular effects would depend on the specific nucleophile involved in the reaction.
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of a suitable nucleophile is necessary for the reaction to occur . Additionally, the reaction rate can be influenced by temperature and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,3-dimethylpentane can be synthesized through the bromination of 3,3-dimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,3-dimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): These reactions involve the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are used in non-polar solvents like ethanol or tert-butanol.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as 3,3-dimethylpentanol, 3,3-dimethylpentanenitrile, and 3,3-dimethylpentyl ethers.
Elimination Reactions: The major products are alkenes such as 3,3-dimethyl-1-pentene and 3,3-dimethyl-2-pentene.
Scientific Research Applications
1-Bromo-3,3-dimethylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,4-dimethylpentane
- 1-Bromo-2,2-dimethylpentane
- 1-Bromo-3-methylpentane
Comparison
1-Bromo-3,3-dimethylpentane is unique due to the presence of two methyl groups on the same carbon atom, which influences its reactivity and steric hindrance. This structural feature makes it distinct from other similar compounds, affecting its behavior in chemical reactions and its applications in research and industry.
Properties
IUPAC Name |
1-bromo-3,3-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWATHHONYAKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578002 | |
| Record name | 1-Bromo-3,3-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-50-7 | |
| Record name | 1-Bromo-3,3-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,3-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


